Trimethylammonium-diphenylhexatriene

Membrane fluidity Plasma membrane specificity Fluorescence microscopy

Trimethylammonium-diphenylhexatriene (TMA-DPH, CAS 71316-28-4) is a cationic fluorescent analogue of diphenylhexatriene (DPH) belonging to the class of lipophilic membrane probes used for fluorescence anisotropy-based fluidity measurements. The addition of a trimethylammonium group to the DPH scaffold fundamentally alters the probe's membrane interaction: TMA-DPH anchors at the lipid-water interface via electrostatic interactions with phospholipid headgroups, whereas the hydrophobic parent DPH partitions deep into the acyl chain interior.

Molecular Formula C21H24N+
Molecular Weight 290.4 g/mol
CAS No. 71316-28-4
Cat. No. B1238274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylammonium-diphenylhexatriene
CAS71316-28-4
Synonyms1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene p-toluene sulfonate
1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene
1-(4-(trimethylammonio)phenyl)-6-phenyl-1,3,5-hexatriene
TMA-DPH
trimethylammonium-diphenylhexatriene
Molecular FormulaC21H24N+
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
InChIInChI=1S/C21H24N/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19/h4-18H,1-3H3/q+1/b5-4+,11-7+,14-8+
InChIKeyRHDOPAJODJADMB-NDYXBGDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylammonium-Diphenylhexatriene (TMA-DPH) Procurement Guide: A Cationic Membrane Probe for Quantitative Plasma Membrane Fluidity Analysis


Trimethylammonium-diphenylhexatriene (TMA-DPH, CAS 71316-28-4) is a cationic fluorescent analogue of diphenylhexatriene (DPH) belonging to the class of lipophilic membrane probes used for fluorescence anisotropy-based fluidity measurements. The addition of a trimethylammonium group to the DPH scaffold fundamentally alters the probe's membrane interaction: TMA-DPH anchors at the lipid-water interface via electrostatic interactions with phospholipid headgroups, whereas the hydrophobic parent DPH partitions deep into the acyl chain interior . This interfacial localization enables selective probing of the outer membrane leaflet and plasma membrane of living cells, distinguishing it from DPH which distributes among all cellular membranes. TMA-DPH exhibits excitation/emission maxima at 355/430 nm, a cylindrical molecular geometry conferring high sensitivity to reorientational dynamics, and a fluorescence lifetime of approximately 6–7 ns when embedded in lipid bilayers .

Why DPH Cannot Substitute for TMA-DPH in Plasma Membrane-Selective Fluidity Measurements


Despite sharing a common diphenylhexatriene fluorophore, TMA-DPH and DPH are not functionally interchangeable. The cationic trimethylammonium group of TMA-DPH restricts its localization to the lipid-water interfacial region, whereas DPH partitions predominately into the hydrophobic core and distributes among all cellular membranes including intracellular organelles . This difference manifests in three critical procurement-relevant properties: (i) TMA-DPH reports on the outer leaflet of the plasma membrane with spatial selectivity, while DPH reports an averaged signal from all membrane compartments ; (ii) TMA-DPH exhibits significantly higher steady-state fluorescence anisotropy values than DPH under identical conditions, enabling measurements in a different dynamic range ; and (iii) TMA-DPH's 5.4-fold lower membrane partition coefficient permits reversible labeling and washout, which DPH does not allow . Substituting one probe for the other without acknowledging these quantitative differences yields data that are not comparable and may lead to misinterpretation of membrane fluidity changes.

Quantitative Head-to-Head Evidence Differentiating TMA-DPH from DPH for Scientific Procurement


Plasma Membrane Retention: TMA-DPH Remains Localized ≥25 Minutes vs. Rapid DPH Internalization

In L929 mouse fibroblasts, TMA-DPH incorporates very rapidly into the plasma membrane and remains specifically localized on the cell surface for at least 25 minutes after addition. In contrast, DPH internalizes rapidly into intracellular membrane compartments, contaminating plasma membrane-specific fluidity measurements with endomembrane signals . Fluorescence microscopy in plant protoplasts independently confirmed this differential behavior: TMA-DPH remained exclusively in the plasma membrane while DPH penetrated into intracellular lipid domains .

Membrane fluidity Plasma membrane specificity Fluorescence microscopy

Steady-State Fluorescence Anisotropy: TMA-DPH rss >0.14 vs. DPH rss ~0.03 in DMPC Bilayers at 35°C

In 1,2-dimyristoylglycero-3-phosphocholine (DMPC) lipid bilayers at 35°C, TMA-DPH steady-state anisotropy (rss) values remain greater than 0.14, whereas DPH rss values drop to approximately 0.03 under identical conditions . This represents a greater than 4.7-fold difference in the measurable anisotropy range. The elevated anisotropy of TMA-DPH reflects the higher molecular order and restricted rotational freedom at the lipid-water interfacial region probed by the cationic derivative, compared to the disordered acyl chain interior probed by DPH. This finding is corroborated in living protoplast systems: at 22°C, TMA-DPH emission anisotropy values were 0.225 (mesophyll) and 0.312 (epidermal), while DPH values were 0.083 and 0.104, respectively .

Fluorescence anisotropy Lipid bilayer Membrane order

Membrane Partition Coefficient: TMA-DPH Kp = 2.4×10⁵ vs. DPH Kp = 1.3×10⁶ Enables Reversible Labeling

The membrane-water partition coefficient (Kp) of TMA-DPH into dipalmitoylphosphatidylcholine (DPPC) membranes was determined to be 2.4 × 10⁵, compared to 1.3 × 10⁶ for DPH . This 5.4-fold lower partition coefficient means TMA-DPH establishes a dynamic partition equilibrium between the plasma membrane and the aqueous external medium, allowing the probe to be washed out of membranes by simply replacing the external buffer. In contrast, the 5.4-fold higher Kp of DPH results in essentially irreversible membrane incorporation. This property has been exploited to quantify the internalized fraction of TMA-DPH during endocytosis by washing cells and measuring residual fluorescence . The knowledge of partition coefficients enables selection of appropriate lipid-to-probe ratios to ensure dominant probe incorporation into membranes .

Membrane partitioning Reversible labeling Exocytosis kinetics

Fluorescence Lifetime: TMA-DPH τ = 6.24 ns vs. DPH τ = 10.52 ns in Lymphocyte Plasma Membranes

Frequency-domain fluorometry measurements in lymphocyte plasma membranes revealed that the main fluorescence lifetime component of TMA-DPH is 6.24 ns, considerably shorter than the 10.52 ns main lifetime component of DPH . This ~41% reduction in lifetime is attributed to the more polar, water-accessible interfacial environment probed by TMA-DPH compared to the hydrophobic, water-excluded acyl chain region probed by DPH. The shorter lifetime of TMA-DPH has direct implications for fluorescence anisotropy measurements: it makes TMA-DPH sensitive to faster rotational correlation times (sub-nanosecond to nanosecond regime) typical of interfacial lipid dynamics, while DPH's longer lifetime reports on slower, deeper acyl chain motions .

Fluorescence lifetime Frequency-domain fluorometry Membrane depth sensing

Bilayer Depth: TMA-DPH Fluorophore Is 3–4 Å More Shallow Than DPH by Atomistic MD Simulation

Atomistic molecular dynamics simulations of DPH and TMA-DPH in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and POPC/cholesterol (4:1) bilayers demonstrated that the average fluorophore position of TMA-DPH is only 3–4 Å (0.3–0.4 nm) more shallow than that of DPH . Despite this small absolute difference in depth, the rotational and translational dynamics of TMA-DPH are noticeably more hindered than those of DPH. This hindrance arises primarily from favorable electrostatic interactions between the cationic trimethylammonium group and electronegative lipid atoms, rather than from the modest depth difference alone . Neutron diffraction experiments confirm the bimodal distribution of both probes, with TMA-DPH anchored at the headgroup domain via its charged moiety while the DPH portion intercalates between the upper fatty acyl chains .

Molecular dynamics simulation Bilayer depth Interfacial localization

Evidence-Driven Application Scenarios for TMA-DPH in Membrane Biophysics and Drug Discovery


Plasma Membrane-Specific Fluidity Profiling in Living Cells Excluding Endomembrane Contamination

In studies requiring exclusive reporting of plasma membrane lipid order—such as monitoring the effects of extracellular ligands, cholesterol depletion, or oxidative stress on the cell surface—TMA-DPH is the probe of choice. Its ≥25-minute retention on the plasma membrane avoids the signal contamination from intracellular membranes that occurs with DPH within minutes. This property is critical for high-throughput flow cytometric anisotropy screening in drug discovery where plasma membrane-specific pharmacodynamic effects must be distinguished from general membrane perturbation.

Dual-Probe Depth-Resolved Membrane Heterogeneity Analysis Using TMA-DPH and DPH in Combination

The 3–4 Å shallower localization of TMA-DPH relative to DPH , combined with their >4.7-fold difference in steady-state anisotropy in the same lipid system , enables a powerful dual-probe experimental design. By measuring fluorescence anisotropy with both probes in parallel, researchers can independently resolve changes in interfacial lipid order (TMA-DPH) versus deep core fluidity (DPH). This approach has been applied to demonstrate asymmetric fluidity changes in blood platelet membranes upon activation and to resolve canalicular vs. basolateral membrane heterogeneity in hepatocytes .

Quantitative Exocytosis and Endocytosis Kinetics via Reversible Membrane Labeling

TMA-DPH's 5.4-fold lower partition coefficient (Kp = 2.4 × 10⁵) compared to DPH establishes a dynamic partition equilibrium that permits probe washout by buffer exchange. This property enables quantitative tracking of exocytosis kinetics by measuring the increase in total TMA-DPH fluorescence as intracellular vesicle membranes become accessible upon fusion with the plasma membrane. Conversely, the fraction of TMA-DPH internalized via endocytosis can be measured after washing extracellular probe , applications for which DPH's essentially irreversible partitioning (Kp = 1.3 × 10⁶) renders it unsuitable.

Time-Resolved Anisotropy of Interfacial Lipid Dynamics Using Nanosecond Lifetime Regime

For time-resolved fluorescence anisotropy decay measurements of interfacial membrane dynamics, TMA-DPH's 6.24 ns lifetime accesses faster rotational correlation times (sub-nanosecond) compared to DPH's 10.52 ns lifetime which reports on slower, deep-core acyl chain motions. This differential lifetime regime makes TMA-DPH the correct probe for studying the effects of peripheral membrane protein binding, antimicrobial peptide insertion, or membrane curvature-inducing agents on headgroup-region lipid mobility.

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